(E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
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Description
Synthesis Analysis
A versatile and robust mechanochemical route to Aldehyde–Schiff base conversions has been established for a broad range of aldehydes via a simple cogrinding in mortar with a pestle under a solvent‐free, as well as solvent‐assisted, environment . The solvent‐free mechanochemical conversion of p‐toluidine and aromatic aldehydes to the corresponding Schiff bases proceeded more smoothly than the corresponding synthesis with 4‐aminobenzonitrile .Molecular Structure Analysis
The molecular formula of the compound is C18H16IN3O . It has an average mass of 417.244 Da and a monoisotopic mass of 417.033783 Da .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 470.8±55.0 °C and a predicted density of 1.51±0.1 g/cm3 . Its pKa is predicted to be 8.10±0.20 .Scientific Research Applications
Corrosion Inhibition
(E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, a Schiff base derivative, demonstrates effective corrosion inhibition properties. For instance, its effectiveness in inhibiting mild steel corrosion in sulfuric acid solutions has been highlighted, showing a significant reduction in corrosion with high efficiency, even at low concentrations. This effect is attributed to its adsorption on mild steel surfaces, which follows the Langmuir adsorption isotherm model. The compound's excellent inhibition capabilities were also confirmed using scanning electron microscopy (Al-amiery et al., 2014).
Fluorescent Properties
Research on novel fluorescent Schiff base derivatives of 4-aminoantipyrine, which include compounds structurally similar to this compound, has revealed their potential in fluorescence-based applications. These compounds exhibit large Stokes shifts and dual emission properties, making them suitable for various spectroscopic and imaging applications. Structural and DFT analyses contribute to understanding their molecular interactions and properties (Alam et al., 2015).
Anticancer Potential
Schiff bases derived from 4-aminoantipyrine, akin to this compound, have shown promising results in anticancer studies. Synthesized pyrazolone derivatives with similar structures have been evaluated for their anticancer activity, particularly against breast cancer cell lines, showing significant inhibitory effects. This indicates the potential of such compounds in the development of new anticancer therapies (Ghorab et al., 2014).
Properties
IUPAC Name |
4-[(4-iodophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O/c1-13-17(20-12-14-8-10-15(19)11-9-14)18(23)22(21(13)2)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFVSAQBGFAFKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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